molecular formula C13H18N2 B564369 3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine CAS No. 1076199-37-5

3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine

Cat. No.: B564369
CAS No.: 1076199-37-5
M. Wt: 202.301
InChI Key: BARYOSPPJCHJAO-UHFFFAOYSA-N
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Description

3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine is a complex organic compound that features a pyridine ring, a propyl chain, and a butynyl group

Scientific Research Applications

3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

The future research directions for this compound would likely involve further exploration of its potential biological activity. Given the presence of the pyridine ring, it could be of interest in the development of new pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like toluene or ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Toluene, ethyl acetate.

    Catalysts: Palladium, copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce various amine derivatives .

Mechanism of Action

The mechanism by which 3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Propyl-(2'-N-methyl-N-homopropargyl)pyridine is unique due to its combination of a pyridine ring, a propyl chain, and a butynyl group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

N-methyl-N-(1-pyridin-3-ylpropan-2-yl)but-3-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-4-5-9-15(3)12(2)10-13-7-6-8-14-11-13/h1,6-8,11-12H,5,9-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARYOSPPJCHJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)N(C)CCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676120
Record name N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-37-5
Record name N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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